molecular formula C15H11Cl3N2O4 B5014579 N-(4-chloro-3-nitrophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide

N-(4-chloro-3-nitrophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide

Cat. No.: B5014579
M. Wt: 389.6 g/mol
InChI Key: NLWXWLNROQBHBD-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various applications, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its complex structure, which includes multiple chloro and nitro substituents, making it a subject of interest in chemical research.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N2O4/c1-8-4-9(16)5-12(18)15(8)24-7-14(21)19-10-2-3-11(17)13(6-10)20(22)23/h2-6H,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWXWLNROQBHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Chlorination: Addition of chlorine atoms to specific positions on the aromatic rings.

    Acylation: Formation of the acetamide linkage through a reaction between an amine and an acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Chlorine atoms can be substituted with other functional groups.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions might involve hydrochloric acid, while basic conditions could use sodium hydroxide.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(3-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(4-chloro-3-nitrophenyl)-2-(2,4-dichlorophenoxy)acetamide

Uniqueness

N-(4-chloro-3-nitrophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is unique due to the specific arrangement of chloro and nitro groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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